molecular formula C6H14OS B14693828 tert-Butyl ethyl sulfoxide CAS No. 25432-20-6

tert-Butyl ethyl sulfoxide

Cat. No.: B14693828
CAS No.: 25432-20-6
M. Wt: 134.24 g/mol
InChI Key: ZKLRFDSRTGARJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ethyl sulfoxide: is an organosulfur compound with the molecular formula C₆H₁₄OS It is characterized by the presence of a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl ethyl sulfoxide can be synthesized through the oxidation of tert-butyl ethyl sulfide. One common method involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired sulfoxide with high selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts, such as metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl ethyl sulfoxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can be activated using reagents like N-bromosuccinimide under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, resulting in the formation of new sulfoxides, sulfinic acid amides, and sulfinic acid esters . The molecular targets and pathways involved in these reactions are primarily centered around the sulfur atom and its interactions with other functional groups.

Comparison with Similar Compounds

  • tert-Butyl methyl sulfoxide
  • tert-Butyl phenyl sulfoxide
  • Di-tert-butyl sulfoxide

Comparison: tert-Butyl ethyl sulfoxide is unique due to its specific combination of tert-butyl and ethyl groups attached to the sulfoxide functional group. This structure imparts distinct chemical properties, such as its reactivity and stability, which differ from other similar compounds. For example, tert-butyl methyl sulfoxide may exhibit different reactivity patterns due to the presence of a methyl group instead of an ethyl group .

Properties

CAS No.

25432-20-6

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-ethylsulfinyl-2-methylpropane

InChI

InChI=1S/C6H14OS/c1-5-8(7)6(2,3)4/h5H2,1-4H3

InChI Key

ZKLRFDSRTGARJM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.